molecular formula C12H12N2O3 B8426600 3-(3,3-Dimethylureido)-chromone

3-(3,3-Dimethylureido)-chromone

Cat. No. B8426600
M. Wt: 232.23 g/mol
InChI Key: OKFQKJSPYZPBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04259506

Procedure details

A solution of anhydrous dimethylamine (7.5 g) in dry toluene (100 ml) is added rapidly to a solution of 3-isocyanatochromone (13 g) in toluene (50 ml). The temperature of the reaction mixture rapidly rises from 20° to 47° C. and crystallization then takes place. The mixture is stirred for a further 20 minutes until the temperature of the reaction medium drops to about 25° C. After filtration, recrystallization from isopropyl ether (1,000 ml) and drying, 3-(3,3-dimethylureido)-chromone (5.4 g), which melts at 148° C., is obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[N:4]([C:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH:8]=1)=[C:5]=[O:6]>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:3])[C:5](=[O:6])[NH:4][C:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH:8]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CNC
Name
Quantity
13 g
Type
reactant
Smiles
N(=C=O)C1=COC2=CC=CC=C2C1=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 20 minutes until the temperature of the reaction medium drops to about 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rapidly rises from 20° to 47° C.
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
After filtration, recrystallization from isopropyl ether (1,000 ml)
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C(NC1=COC2=CC=CC=C2C1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.